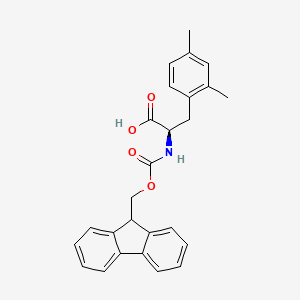

Fmoc-2,4-Dimethyl-D-phenylalanine

Description

Significance of Non-Canonical Amino Acids in Modern Chemical Biology

Non-canonical amino acids (ncAAs), also referred to as unnatural amino acids (UAAs), are amino acids not among the 20 proteinogenic amino acids that are genetically encoded. nih.govnih.gov Their integration into peptide and protein structures represents a powerful strategy in chemical biology and drug discovery. nih.gov By introducing ncAAs, researchers can design proteins and peptides with novel functions, enhanced stability, and specific physical or chemical properties. mdpi.com

The structural diversity offered by ncAAs is vast, encompassing modifications to the side chain, amino group, or carboxyl group, which can impart new functionalities. sigmaaldrich.com These modifications can lead to improved therapeutic characteristics, such as increased stability against enzymatic degradation, enhanced potency, better bioavailability, and improved target selectivity. nih.govsigmaaldrich.comnih.gov For instance, the incorporation of ncAAs can alter the tertiary structure of a peptide, leading to a more precise fit with its biological target. sigmaaldrich.com This has been instrumental in the development of peptidomimetics, which are compounds that mimic the function of natural peptides but with improved drug-like properties. nih.govnih.gov

Furthermore, ncAAs serve as valuable molecular probes to investigate protein structure and function. sigmaaldrich.comacs.org The introduction of specific ncAAs can facilitate high-throughput screening for drug candidates and the construction of diverse chemical libraries. The utility of these building blocks is evident in several clinically approved drugs, underscoring their critical role in medicinal chemistry. nih.govscispace.com

Role of Fmoc-Protected Amino Acids in Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the stepwise construction of peptide chains on an insoluble resin support. altabioscience.comiris-biotech.de A critical aspect of this methodology is the use of protecting groups to prevent unwanted side reactions at the alpha-amino group of the amino acid being added. altabioscience.com The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely used Nα-protecting group in SPPS. altabioscience.comamericanpeptidesociety.org

The Fmoc strategy, developed in the 1970s and popularized in the 1990s, offers several advantages over the older tert-butyloxycarbonyl (Boc) method. altabioscience.comamericanpeptidesociety.org Key benefits of the Fmoc approach include:

Milder Reaction Conditions : The Fmoc group is base-labile, typically removed using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). This is a much milder condition compared to the strong acid (trifluoroacetic acid or hydrogen fluoride) required for Boc deprotection. altabioscience.comamericanpeptidesociety.orgpeptide.com

Orthogonality : Fmoc chemistry provides true orthogonality in protecting group strategy. The Fmoc group is stable to the acidic conditions used to cleave the side-chain protecting groups (which are typically acid-labile) and the final peptide from the resin. altabioscience.comiris-biotech.de This prevents premature loss of side-chain protection during the synthesis cycles. altabioscience.com

Automation and Monitoring : The Fmoc group's strong UV absorbance allows for real-time monitoring of the deprotection step, which is highly advantageous for automated peptide synthesis. nih.govchempep.com

Compatibility : The milder conditions of Fmoc-SPPS are compatible with a wide range of modified amino acids, including those with post-translational modifications like phosphorylation and glycosylation, which may be unstable under the harsh conditions of Boc chemistry. nih.gov

The availability of high-purity Fmoc-protected amino acids, both natural and unnatural, has made Fmoc-SPPS the method of choice for the synthesis of complex and long peptides in both academic and industrial research. altabioscience.comnih.gov

Contextualization of 2,4-Dimethyl-D-phenylalanine as a Stereochemically Defined Aromatic Unnatural Amino Acid

2,4-Dimethyl-D-phenylalanine is a non-canonical amino acid characterized by specific structural features that make it a valuable tool in peptide design. As an analogue of phenylalanine, it possesses an aromatic side chain, but with the addition of two methyl groups on the phenyl ring at positions 2 and 4. creative-peptides.comwuxiapptec.com The "D" designation indicates that it is the D-enantiomer, a stereoisomer of the naturally occurring L-amino acids.

The key attributes of this amino acid are:

Aromaticity : The phenyl ring allows for aromatic interactions, such as π-π stacking, which can influence peptide conformation and binding to target receptors. nih.gov

Steric Bulk : The two methyl groups add significant steric bulk to the side chain. This can be used to enforce specific backbone conformations, restrict the rotational freedom of the side chain, and probe the steric requirements of a receptor's binding pocket.

Hydrophobicity : The dimethyl substitution increases the hydrophobicity of the amino acid side chain, which can impact peptide folding, stability, and interaction with biological membranes.

D-Configuration : The incorporation of a D-amino acid into a peptide chain can dramatically increase its resistance to degradation by proteases, which are enzymes that typically recognize and cleave peptide bonds between L-amino acids. This can significantly enhance the in vivo half-life of a peptide therapeutic.

The combination of these features makes 2,4-Dimethyl-D-phenylalanine a useful surrogate for natural aromatic amino acids like phenylalanine or tyrosine in peptide drug design. nih.gov

Overview of Research Trajectories for Fmoc-2,4-Dimethyl-D-phenylalanine in Academic and Applied Settings

This compound is the form of this unnatural amino acid that is directly applicable for use in Fmoc-based SPPS. chemimpex.com Its use in research is primarily focused on the synthesis of novel peptides with modified properties for various applications.

Academic Research: In academic settings, this compound is used to study fundamental aspects of peptide and protein structure and function. By systematically replacing natural amino acids with 2,4-Dimethyl-D-phenylalanine, researchers can investigate:

The role of specific side chains in peptide folding and conformational stability.

The nature of ligand-receptor interactions, particularly the steric and hydrophobic requirements of binding sites. nih.gov

The mechanisms of enzymatic degradation and strategies to improve peptide stability.

Applied Settings (Drug Discovery and Development): In the pharmaceutical and biotechnology industries, this compound is a valuable building block for creating new therapeutic peptides. chemimpex.com Its incorporation can lead to:

Enhanced Biological Activity : The unique structural constraints imposed by the dimethylphenyl group can lock a peptide into a bioactive conformation, leading to higher binding affinity and potency.

Improved Pharmacokinetic Profiles : The D-configuration and increased hydrophobicity can lead to greater metabolic stability and potentially altered distribution in the body. chemimpex.com

Increased Target Selectivity : The specific size and shape of the side chain can be used to design peptides that bind selectively to one receptor subtype over others, potentially reducing off-target side effects. nih.gov

Research has shown that derivatives like dimethylphenylalanine can be useful surrogates in opioid peptides, where their incorporation can lead to improved receptor affinity and selectivity. nih.gov It is also utilized in the synthesis of peptide libraries for high-throughput screening to discover new lead compounds. chemimpex.com

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value |

| CAS Number | 1217627-86-5 glpbio.com |

| Molecular Formula | C₂₆H₂₅NO₄ chemimpex.com |

| Molecular Weight | 415.48 g/mol chemimpex.com |

| Appearance | White powder chemimpex.com |

| Purity | ≥98% (HPLC) chemimpex.com |

Table 2: Comparison of Fmoc and Boc SPPS Strategies

| Feature | Fmoc Strategy | Boc Strategy |

| Nα-Protecting Group | 9-fluorenylmethoxycarbonyl | tert-butyloxycarbonyl |

| Deprotection Condition | Base (e.g., 20% piperidine in DMF) americanpeptidesociety.org | Strong Acid (e.g., TFA, HF) americanpeptidesociety.orgpeptide.com |

| Side-Chain Protection | Acid-labile (e.g., tBu) altabioscience.com | Acid-labile (e.g., Bzl) or HF-labile peptide.com |

| Orthogonality | High altabioscience.comiris-biotech.de | Lower (repeated acid use) altabioscience.com |

| Reaction Monitoring | UV absorbance of fluorene (B118485) group nih.gov | More complex (e.g., ninhydrin (B49086) test) |

| Compatibility | Good for sensitive modifications nih.gov | Harsher conditions can degrade some moieties nih.gov |

| Primary Use | General purpose, long/complex peptides, automation altabioscience.comamericanpeptidesociety.org | Hydrophobic sequences, specific applications peptide.com |

Structure

3D Structure

Properties

IUPAC Name |

(2R)-3-(2,4-dimethylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO4/c1-16-11-12-18(17(2)13-16)14-24(25(28)29)27-26(30)31-15-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-13,23-24H,14-15H2,1-2H3,(H,27,30)(H,28,29)/t24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXBSNHLSKRVUBF-XMMPIXPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20428040 | |

| Record name | Fmoc-2,4-Dimethyl-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217627-86-5 | |

| Record name | Fmoc-2,4-Dimethyl-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Fmoc 2,4 Dimethyl D Phenylalanine

Historical Evolution of Stereoselective Phenylalanine Analogue Synthesis

The synthesis of non-natural amino acids, such as phenylalanine analogues, has been a significant area of research in organic chemistry and drug discovery. nih.govnih.gov The ability to introduce specific modifications to the phenylalanine scaffold allows for the fine-tuning of peptide and protein properties, leading to enhanced biological activity, increased metabolic stability, and novel therapeutic applications. nih.govchemimpex.com

Historically, the synthesis of chiral α-amino acids presented considerable challenges, often resulting in racemic mixtures that required tedious resolution steps. nih.gov Early methods relied on classical resolution techniques or the use of enzymes to selectively react with one enantiomer. The development of stereoselective synthesis, however, marked a paradigm shift. The introduction of chiral auxiliaries, asymmetric catalysis, and other advanced methodologies has provided chemists with powerful tools to control the three-dimensional arrangement of atoms during a chemical reaction, enabling the direct synthesis of enantiomerically pure compounds. nih.govtandfonline.com These advancements have been pivotal in making complex and structurally diverse phenylalanine analogues, including Fmoc-2,4-Dimethyl-D-phenylalanine, more accessible for research and development. researcher.life

Strategies for the Enantioselective Synthesis of the 2,4-Dimethyl-D-phenylalanine Core

The key challenge in synthesizing this compound lies in the construction of the 2,4-Dimethyl-D-phenylalanine core with the correct absolute stereochemistry. Several powerful strategies have been developed to achieve this, each with its own set of advantages and limitations.

Asymmetric Alkylation and Stereocontrol Techniques

Asymmetric alkylation is a cornerstone of modern organic synthesis for creating chiral centers. In the context of 2,4-Dimethyl-D-phenylalanine, this approach typically involves the alkylation of a glycine-derived enolate with a suitable 2,4-dimethylbenzyl halide. To control the stereochemical outcome, a chiral auxiliary is often employed. This auxiliary temporarily attaches to the glycine (B1666218) substrate and directs the incoming electrophile (the benzyl (B1604629) group) to a specific face of the enolate, leading to the preferential formation of one enantiomer over the other. nih.gov

Phase-transfer catalysis has also emerged as a powerful technique for the asymmetric alkylation of glycine Schiff bases. nih.govnih.gov In this method, a chiral phase-transfer catalyst, often derived from cinchona alkaloids, facilitates the transfer of the enolate from the aqueous phase to the organic phase where the alkylation reaction occurs. The chiral environment provided by the catalyst dictates the stereochemical course of the reaction, leading to high enantioselectivity. nih.govnih.gov The choice of catalyst, reaction conditions, and the nature of the glycine derivative are all critical factors in achieving the desired D-configuration with high purity. acs.orgacs.org

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are organic compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.com These auxiliaries, often derived from readily available natural products like amino acids or terpenes, create a chiral environment that influences the approach of reagents to the substrate. nih.gov In the synthesis of 2,4-Dimethyl-D-phenylalanine, a chiral auxiliary can be attached to a glycine or alanine (B10760859) precursor.

One common approach involves the use of Evans oxazolidinone auxiliaries. wikipedia.org The glycine or alanine derivative is first acylated with the chiral oxazolidinone. The resulting imide can then be deprotonated to form a chiral enolate, which subsequently undergoes diastereoselective alkylation with 2,4-dimethylbenzyl bromide. The bulky auxiliary effectively shields one face of the enolate, forcing the alkylating agent to attack from the less hindered side. After the alkylation step, the auxiliary can be cleaved under specific conditions to yield the desired enantiomerically enriched amino acid. acs.orgthieme-connect.com The efficiency and predictability of these methods have made them a popular choice for the synthesis of a wide range of unnatural amino acids. nih.govthieme-connect.com

Enantioselective Catalysis in Precursor Generation

Enantioselective catalysis offers a more atom-economical and elegant approach to the synthesis of chiral molecules. Instead of using a stoichiometric amount of a chiral auxiliary, a small amount of a chiral catalyst is used to generate the desired enantiomer in large quantities. This approach is highly desirable from both an economic and environmental perspective. rsc.org

For the synthesis of the 2,4-Dimethyl-D-phenylalanine core, various catalytic methods can be envisioned. For instance, the asymmetric hydrogenation of a prochiral enamine or dehydroamino acid precursor is a well-established method for producing chiral amino acids. This reaction utilizes a chiral transition metal catalyst, often based on rhodium or ruthenium with chiral phosphine (B1218219) ligands, to deliver hydrogen to one face of the double bond with high selectivity.

More recently, biocatalysis has emerged as a powerful tool for the synthesis of chiral compounds. biorxiv.orgrsc.orgnih.gov Enzymes, such as phenylalanine ammonia (B1221849) lyases (PALs) or transaminases, can catalyze the stereoselective synthesis of amino acids with high efficiency and enantiopurity under mild reaction conditions. nih.govnih.gov Engineered enzymes with tailored substrate specificities could potentially be used to directly synthesize 2,4-Dimethyl-D-phenylalanine or a key precursor. nih.gov

Fmoc (9-Fluorenylmethoxycarbonyl) Protecting Group Introduction and Chemistry

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a crucial component in the synthesis of this compound, serving as a temporary protecting group for the α-amino group. wikipedia.orgcreative-peptides.com Its widespread use in solid-phase peptide synthesis (SPPS) stems from its unique chemical properties. creative-peptides.comlgcstandards.com

The Fmoc group is stable under acidic conditions but is readily cleaved by treatment with a mild base, such as piperidine (B6355638). wikipedia.orgtotal-synthesis.com This orthogonality to acid-labile protecting groups, which are often used to protect the side chains of amino acids, is a key advantage of the Fmoc strategy. This allows for the selective deprotection of the N-terminus during peptide synthesis without affecting the side-chain protecting groups or the linkage of the peptide to the solid support. lgcstandards.com

The introduction of the Fmoc group onto the 2,4-Dimethyl-D-phenylalanine core is typically achieved by reacting the amino acid with an Fmoc-donating reagent, such as Fmoc-chloride (Fmoc-Cl) or Fmoc-succinimidyl carbonate (Fmoc-OSu), under basic conditions. wikipedia.orgtotal-synthesis.com Fmoc-OSu is often preferred due to its greater stability and the reduced likelihood of side reactions. total-synthesis.com

Optimization of Fmoc Protection Protocols

For sterically hindered amino acids like 2,4-Dimethyl-D-phenylalanine, the standard Fmoc protection protocols may need to be modified. nih.govnih.govacs.org The bulky dimethyl-substituted phenyl ring can hinder the approach of the Fmoc-donating reagent to the amino group. Therefore, longer reaction times, higher temperatures, or the use of more reactive Fmoc reagents may be necessary to achieve complete protection. nih.govacs.org The development of robust and efficient Fmoc protection protocols for such challenging substrates is an ongoing area of research. nih.gov

Below is an interactive data table summarizing the key reagents and their roles in the synthesis of this compound.

| Reagent | Role | Relevant Section |

| 2,4-Dimethylbenzyl bromide | Alkylating agent to introduce the dimethylphenyl side chain. | 2.2.1 |

| Glycine Schiff base | Precursor for asymmetric alkylation. | 2.2.1 |

| Chiral Phase-Transfer Catalyst | Induces enantioselectivity in the alkylation step. | 2.2.1 |

| Chiral Auxiliary (e.g., Evans oxazolidinone) | Controls stereochemistry during alkylation. | 2.2.2 |

| Fmoc-OSu (9-Fluorenylmethylsuccinimidyl carbonate) | Introduces the Fmoc protecting group. wikipedia.org | 2.3 |

| Piperidine | Base used for the removal of the Fmoc group. wikipedia.org | 2.3 |

The synthesis of this compound is a multi-step process that begins with the creation of the core amino acid, 2,4-Dimethyl-D-phenylalanine, followed by the introduction of the acid-labile fluorenylmethyloxycarbonyl (Fmoc) protecting group.

A common route to synthesize the precursor, 2,4-Dimethyl-D-phenylalanine, involves a Heck coupling reaction. This approach can be adapted from the synthesis of similar structures like 2',6'-dimethylphenylalanine. nih.gov The synthesis would start with a suitable precursor, such as 2-iodo-m-xylene, which undergoes a palladium-catalyzed reaction with an acrylate (B77674) derivative like methyl 2-acetamidoacrylate. nih.gov Subsequent saponification and asymmetric hydrogenation would yield the desired D-enantiomer of 2,4-dimethylphenylalanine. nih.gov

Once the unprotected amino acid is obtained, the crucial Fmoc group is attached to the alpha-amino group. A standard and effective method for this protection is the Schotten-Baumann reaction. This involves dissolving the amino acid in an aqueous basic solution, such as sodium carbonate, and treating it with 9-fluorenylmethyl chloroformate (Fmoc-Cl) in an organic solvent like dioxane. rsc.org After the reaction, acidification of the mixture causes the Fmoc-protected amino acid to precipitate, which can then be collected. This standard procedure has been reported to achieve high yields, around 90%, for similar amino acids like L-phenylalanine. rsc.org

Evaluation of Fmoc-Introduction Efficiency and Side Reactions

A key consideration is the choice of the Fmoc reagent. While Fmoc-Cl is common, reagents like Fmoc-Osu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) are also widely used. However, the use of Fmoc-Osu can lead to the formation of specific impurities, such as β-alanyl adducts, which arise from the rearrangement of the reagent itself. sigmaaldrich.com The presence of these impurities can complicate purification and subsequent peptide synthesis by causing double insertions. sigmaaldrich.com

To circumvent issues related to steric hindrance, advanced methodologies have been developed. One such strategy involves the temporary complexation of the amino acid with a metal ion, like Copper (II). This complex effectively blocks the primary amine and carboxylic acid groups, allowing the Fmoc group to be installed more selectively on the desired nitrogen, even in sterically crowded environments. nih.govacs.org

Common side reactions are not limited to the Fmoc reagent. Incomplete protection can leave residual free amino acid, which can lead to undesired byproducts in subsequent peptide synthesis steps. sigmaaldrich.com Therefore, careful monitoring of the reaction and rigorous purification are essential.

Purification and Characterization Strategies for Synthesized this compound

After synthesis, a robust purification strategy is necessary to ensure the high purity required for peptide synthesis, typically exceeding 99% by HPLC. sigmaaldrich.com The quality of the starting Fmoc-amino acid has a dramatic impact on the purity and yield of the final peptide. sigmaaldrich.comajpamc.com

Purification Methodologies and Yields

A primary and highly effective method for purifying Fmoc-amino acids is recrystallization . This technique leverages differences in solubility between the desired product and impurities. Common solvent systems include dissolving the crude product in a solvent like ethyl acetate (B1210297) or dichloromethane (B109758) and then inducing precipitation by adding a non-solvent such as heptane (B126788) or petroleum ether. researchgate.net Another reported method involves dissolving the crude Fmoc-amino acid in toluene (B28343) at an elevated temperature and then allowing it to crystallize upon cooling. ajpamc.com This straightforward method can be highly efficient, with reported recoveries as high as 96-98% for various Fmoc-amino acids. ajpamc.com

For more challenging separations, column chromatography is employed. Normal-phase chromatography, using a silica (B1680970) gel stationary phase with a solvent gradient (e.g., methanol (B129727) in dichloromethane), has been shown to be effective for purifying functionalized and sterically hindered Fmoc-amino acids, with reported yields ranging from 61% to 90%. nih.gov

| Purification Method | Typical Solvent System | Reported Yield Range | Reference |

|---|---|---|---|

| Recrystallization | Toluene | ~98% | ajpamc.com |

| Recrystallization | Ethyl Acetate / Heptane | Good to Excellent | researchgate.net |

| Normal-Phase Chromatography | Methanol / Dichloromethane Gradient | 61-90% | nih.gov |

Characterization Strategies

To confirm the identity and purity of the final product, a combination of analytical techniques is used:

High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing the purity of Fmoc-amino acids. Reversed-phase HPLC is typically used, with a mobile phase often consisting of a gradient of acetonitrile (B52724) in water with an additive like trifluoroacetic acid (TFA). google.com The purity is determined by integrating the area of the product peak relative to any impurity peaks detected, typically at a wavelength of 220 nm or 254 nm. google.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to confirm the chemical structure. For Fmoc-phenylalanine derivatives, characteristic signals include the aromatic protons of the fluorenyl group (around 7.3-7.9 ppm) and the phenyl ring, as well as the protons on the chiral alpha-carbon and the methylene (B1212753) groups of the Fmoc and benzyl moieties. rsc.orgchemicalbook.com

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. Electrospray ionization (ESI) is a common method used for Fmoc-amino acids. rsc.org

Advancements in Green Chemistry and Sustainable Synthetic Routes for Unnatural Amino Acids

The pharmaceutical and chemical industries are increasingly focused on developing more sustainable and environmentally friendly manufacturing processes. This has driven significant innovation in the synthesis of unnatural amino acids and the execution of solid-phase peptide synthesis (SPPS).

Green Solvents in Peptide Chemistry

Traditionally, SPPS has relied heavily on polar aprotic solvents like N,N-dimethylformamide (DMF), which are now recognized as hazardous and are under regulatory scrutiny. acs.orgtandfonline.com Research has identified several "greener" alternatives that can replace DMF in various steps of peptide synthesis. These include solvents derived from renewable biomass, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and Cyrene™. acs.orgacs.org Other promising green solvents include ethyl acetate, anisole (B1667542), and N-octylpyrrolidone (NOP). acs.orgtandfonline.com Often, mixtures of these solvents are employed to achieve the desired solubility for Fmoc-amino acids and swelling properties for the solid-phase resins. acs.orgtandfonline.com For instance, a mixture of anisole and NOP was found to effectively solubilize all standard Fmoc-amino acids while being compatible with green coupling agents. tandfonline.com

| Green Solvent/Mixture | Source/Attribute | Application in SPPS | Reference |

|---|---|---|---|

| 2-Methyltetrahydrofuran (2-MeTHF) | Biomass-derived | Coupling, Fmoc removal, washing | acs.org |

| Ethyl Acetate (EtOAc) | Lower toxicity | Washing steps | acs.org |

| Anisole / N-octylpyrrolidone (NOP) | Renewable source potential (Anisole) | Dissolving Fmoc-amino acids, coupling | tandfonline.com |

| Cyrene™ / Carbonates | Biomass-derived (Cyrene) | Full replacement of DMF | acs.org |

Biocatalytic and Chemo-enzymatic Synthesis

A paradigm shift in the synthesis of unnatural amino acids is the move towards biocatalysis. nih.gov Using enzymes as catalysts offers several advantages over traditional chemical synthesis, including high stereoselectivity, mild reaction conditions (aqueous media, room temperature), and the avoidance of protecting groups, which reduces waste. nih.govrsc.org

Two primary biocatalytic strategies are kinetic resolution and asymmetric synthesis . While kinetic resolution is limited to a theoretical maximum yield of 50%, asymmetric synthesis can theoretically achieve 100% yield. rsc.org Chemo-enzymatic processes, which combine an enantioselective enzymatic step with a chemical step, have been developed to deracemize starting materials, resulting in high yields (>90%) and excellent enantiomeric purity (>99% ee). researchgate.net For example, phenylalanine ammonia lyases (PAL) have been engineered and used in multi-enzymatic cascades to produce various D- and L-phenylalanine derivatives from inexpensive starting materials like cinnamic acids. researchgate.net These enzymatic routes represent a powerful and sustainable alternative for producing chiral building blocks like 2,4-Dimethyl-D-phenylalanine. tue.nl

Incorporation of Fmoc 2,4 Dimethyl D Phenylalanine into Peptidic Architectures

Application in Solid-Phase Peptide Synthesis (SPPS) Protocols

Solid-Phase Peptide Synthesis (SPPS) is the predominant method for assembling peptides, and the Fmoc/tBu strategy is the most commonly used approach. du.ac.inslideshare.net The general SPPS cycle involves the iterative deprotection of the N-terminal Fmoc group from the growing peptide chain attached to a solid support, followed by the coupling of the next Fmoc-protected amino acid. uci.eduresearchgate.net

The incorporation of a sterically hindered residue like Fmoc-2,4-Dimethyl-D-phenylalanine into an SPPS protocol requires careful consideration of standard procedures. The process begins with the selection of an appropriate resin, such as a 2-chlorotrityl or Wang resin for a C-terminal carboxylic acid, or a Rink amide resin for a C-terminal amide. uci.edu The first amino acid is loaded onto the resin, and any unreacted sites are "capped," often with a solution containing acetic anhydride (B1165640) or a mixture of dichloromethane (B109758) (DCM), methanol (B129727) (MeOH), and diisopropylethylamine (DIPEA), to prevent the formation of deletion sequences. du.ac.inuci.edu

The core synthetic cycle proceeds as follows:

Fmoc Deprotection: The Fmoc group is removed from the resin-bound amino acid, typically using a 20% solution of piperidine (B6355638) in N,N-dimethylformamide (DMF). uci.educhempep.com This exposes a free amine for the next coupling step.

Washing: The resin is thoroughly washed with DMF to remove excess piperidine and the dibenzofulvene byproduct. uci.edu

Coupling: The incoming amino acid, this compound, is activated and coupled to the exposed amine on the growing peptide chain. du.ac.in Due to its steric bulk, this step requires optimized conditions.

Washing: The resin is washed again to remove excess reagents and byproducts, preparing it for the next deprotection cycle. uci.edu

This cycle is repeated until the desired peptide sequence is assembled. The significant steric hindrance of the 2,4-dimethylphenyl group necessitates special attention to the coupling reaction to ensure it proceeds to completion. thieme.de

Selection and Optimization of Coupling Reagents for Bulky Aromatic Residues

The formation of a peptide bond between sterically hindered amino acids is a significant challenge in SPPS. thieme.deresearchgate.net Standard carbodiimide (B86325) reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) combined with 1-Hydroxybenzotriazole (HOBt) may prove inefficient. researchgate.netpeptide.com Consequently, more potent coupling reagents, primarily from the phosphonium (B103445) and aminium salt families, are required to achieve high coupling yields. sigmaaldrich.com

The choice of coupling reagent is critical for successfully incorporating bulky residues like this compound. nih.gov Aminium/uronium salt-based reagents such as HBTU, TBTU, and HATU are highly popular due to their efficiency. peptide.combachem.com HATU, which forms a highly reactive OAt ester, is often considered one of the most effective reagents, particularly for difficult couplings involving sterically hindered or N-methyl amino acids. sigmaaldrich.combachem.com Phosphonium salts like PyBOP and PyAOP are also highly effective, with PyAOP being comparable in reactivity to HATU. peptide.comsigmaaldrich.com

More recently, reagents based on OxymaPure® (ethyl cyanohydroxyiminoacetate) have been introduced as safer and highly efficient alternatives to HOBt- and HOAt-based reagents. bachem.com COMU, an Oxyma-based aminium salt, demonstrates coupling efficiencies comparable to or even exceeding HATU in some cases, with the added benefits of better solubility and reduced allergenic potential. bachem.comsci-hub.se

The selection of a suitable reagent often involves empirical testing for the specific difficult coupling. Optimization may also include extending the coupling time, performing a second "double coupling" step, or increasing the concentration of the activated amino acid. uci.edu

| Reagent | Class | Active Ester Formed | Key Advantages | Potential Disadvantages | Citation |

|---|---|---|---|---|---|

| DIC/HOBt | Carbodiimide | OBt Ester | Cost-effective, minimizes racemization compared to DIC alone. | Often inefficient for sterically hindered couplings. | peptide.combachem.com |

| HBTU/TBTU | Aminium/Uronium Salt | OBt Ester | Popular, efficient for routine synthesis, water-soluble byproducts. | Can cause guanidinylation of the free N-terminal amine. Less effective than HATU for very difficult couplings. | sigmaaldrich.combachem.com |

| HATU | Aminium/Uronium Salt | OAt Ester | Highly reactive due to the HOAt leaving group; very effective for hindered couplings. | More expensive than HBTU; can also cause guanidinylation. | sigmaaldrich.com |

| PyBOP | Phosphonium Salt | OBt Ester | Efficient coupling; byproducts are less hazardous than those from BOP. Does not cause guanidinylation. | Solutions in DMF have moderate stability. | peptide.comsigmaaldrich.com |

| COMU | Aminium/Uronium Salt | Oxyma Ester | Highly efficient, comparable to HATU. Safer (non-explosive leaving group), better solubility. | Can cause guanidinylation; limited solution stability. | sigmaaldrich.combachem.comsci-hub.se |

Mitigation of Epimerization During Coupling Steps

Epimerization, or racemization, at the α-carbon of the activated amino acid is a critical side reaction in peptide synthesis. mdpi.com This is particularly problematic during the activation of any amino acid for coupling. The primary mechanism involves the formation of a 5(4H)-oxazolone intermediate, which can easily lose its stereochemical integrity in the presence of a base. bachem.commdpi.com The risk is heightened when coupling sterically hindered residues, as the longer reaction times and stronger activation required can promote this side reaction. nih.gov

Several strategies are employed to suppress epimerization:

Use of Additives: The addition of reagents like HOBt, and more effectively, 7-aza-1-hydroxybenzotriazole (HOAt) or OxymaPure, is a standard practice. mdpi.com These additives react with the activated amino acid to form active esters that are more resistant to racemization than other activated species, while still being highly reactive towards the desired coupling. bachem.commdpi.com HOAt is particularly effective due to the neighboring pyridine (B92270) nitrogen, which is thought to suppress oxazolone (B7731731) formation. sigmaaldrich.commdpi.com

Choice of Base: The base used during the coupling step plays a crucial role. Stronger, more hindered bases like DIPEA are commonly used, but for couplings with a high risk of epimerization, weaker bases such as N-methylmorpholine (NMM) or symmetrical collidine are preferred as they are less likely to abstract the α-proton. bachem.com

Carbodiimide Choice: When using a carbodiimide-based method, DIC is generally favored over DCC in SPPS because its urea (B33335) byproduct is soluble and can be washed away. peptide.com Using these in conjunction with an additive like OxymaPure is an effective way to minimize racemization. mdpi.com

Pre-activation vs. In Situ Activation: Controlling the time the amino acid spends in its highly activated, racemization-prone state is important. While in situ activation is common, a short pre-activation time before adding the mixture to the resin can sometimes be optimal. chempep.com

For this compound, a combination of a high-performance coupling reagent like HATU or COMU with a less-hindered base like NMM is a prudent approach to ensure both high coupling efficiency and preservation of stereochemical integrity. sigmaaldrich.combachem.com

Assessment of Coupling Efficiency and Completion

Ensuring that each coupling reaction proceeds to completion is fundamental to the success of SPPS. nih.gov Incomplete couplings lead to the formation of deletion peptides, which can be difficult to separate from the target peptide during purification. mblintl.com This assessment is especially critical when incorporating a bulky residue like this compound, where coupling kinetics are expected to be slow.

Several methods are used to monitor coupling completion:

Qualitative Colorimetric Tests: The most common method is the Kaiser test, which detects free primary amines on the resin. researchgate.net A positive result (blue bead color) indicates an incomplete reaction, as the N-terminal amine has not been successfully acylated. If the test is positive, a second coupling is typically performed. However, the Kaiser test does not work for secondary amines, such as proline, or for N-methylated amino acids.

Cleavage and Analysis: A small sample of the peptide-resin can be cleaved, and the resulting crude peptide analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). chempep.com This provides the most definitive assessment of the synthesis fidelity at any given stage, allowing for the detection of deletion sequences or other byproducts.

Fmoc-Cleavage UV Monitoring: During the Fmoc deprotection step, the cleavage of the Fmoc group releases dibenzofulvene, which has a strong UV absorbance. chempep.com Automated synthesizers can monitor this absorbance to quantify the amount of Fmoc released, which correlates to the amount of peptide on the resin and can indirectly indicate if the previous coupling was successful. A significant drop in Fmoc release can signal a failed coupling in the preceding step.

For difficult couplings, it is common practice to perform a capping step with acetic anhydride after the coupling. This acetylates any unreacted free amines, preventing them from reacting in subsequent steps and creating "capped" sequences that are typically easier to separate from the full-length product during purification. mdpi.com

Solution-Phase Peptide Synthesis Methodologies Utilizing this compound

While SPPS dominates peptide synthesis, solution-phase peptide synthesis remains a viable and sometimes advantageous method, particularly for large-scale production or for specific peptide fragments. du.ac.in In this approach, the peptide is elongated step-by-step or via fragment condensation in a suitable organic solvent, with purification of the intermediate peptide after each coupling step. mdpi.comnih.gov

The use of this compound in solution-phase synthesis follows the same core chemical principles as SPPS. The Nα-amino group is protected by the base-labile Fmoc group, while the C-terminal carboxylic acid is typically protected as an ester (e.g., methyl or benzyl (B1604629) ester) that can be cleaved under conditions orthogonal to the Fmoc group.

The key step, as in SPPS, is the amide bond formation. The same high-efficiency coupling reagents used for difficult couplings in SPPS, such as HATU, HBTU, and COMU, are also employed in solution-phase synthesis. bachem.comsci-hub.se The reaction is typically carried out in solvents like DMF or DCM. A significant difference from SPPS is the work-up procedure. After the coupling reaction is complete, the product must be isolated from the excess reagents and byproducts, which usually involves aqueous extraction, crystallization, or column chromatography. nih.gov This purification of intermediates at each step can be laborious but ensures that only the correct peptide is carried forward to the next step, avoiding the accumulation of deletion sequences common in SPPS. mdpi.com

A key challenge in the solution-phase synthesis of peptides containing bulky, hydrophobic residues like 2,4-Dimethyl-D-phenylalanine is the potential for poor solubility of the growing peptide chain, which can hinder reaction rates and complicate purification.

Chemoenzymatic and Ligation Strategies for Peptide Assembly with Unnatural Amino Acids

Chemoenzymatic and chemical ligation strategies offer powerful alternatives to purely chemical synthesis, enabling the assembly of large peptides and proteins from smaller, unprotected fragments in aqueous solution. nih.govfrontiersin.org

Native Chemical Ligation (NCL) is the most prominent chemical ligation method. It involves the reaction between a peptide fragment with a C-terminal thioester and another fragment with an N-terminal cysteine residue. nih.gov This reaction forms a native peptide bond at the ligation site. To incorporate an unnatural amino acid like 2,4-Dimethyl-D-phenylalanine using NCL, it would need to be part of a synthetic peptide fragment. This fragment could be placed anywhere in the final sequence except at the C-terminus of a thioester fragment (unless a special thioester-generating method is used) or at the N-terminal ligation site (which must be a cysteine). The primary challenge is the synthesis of the peptide thioester fragment, which can be difficult, though several methods have been developed. researchgate.net

Enzymatic ligation utilizes enzymes, known as peptide ligases, to catalyze the formation of peptide bonds. frontiersin.org These enzymes offer exceptional selectivity and operate under mild, aqueous conditions. nih.gov

Sortases: These are bacterial transpeptidases that recognize a specific C-terminal sorting signal (e.g., LPXTG for Sortase A) and cleave it, subsequently ligating it to an N-terminal glycine (B1666218) or other amino-functionalized molecule. frontiersin.org Incorporating 2,4-Dimethyl-D-phenylalanine would require it to be within a peptide fragment that is a substrate for the sortase, but not within the recognition motif itself.

Subtilisin-derived ligases (Subtiligase): Engineered variants of the subtilisin protease have been developed to favor synthesis over hydrolysis, enabling the ligation of peptide fragments. frontiersin.org

Asparaginyl Endoproteases (AEPs): Also known as legumains, these enzymes can be used for both ligation and cyclization, typically recognizing an Asn or Asp residue at the ligation site. frontiersin.org

A major challenge for all chemoenzymatic strategies is substrate specificity. researchgate.net The enzymes used for ligation have evolved to recognize the 20 proteinogenic amino acids. A bulky, unnatural residue like 2,4-Dimethyl-D-phenylalanine, especially if located near the ligation junction, could be poorly tolerated or completely rejected by the enzyme's active site, leading to low or no ligation efficiency. Therefore, the feasibility of incorporating such a modified residue via enzymatic ligation must be evaluated on a case-by-case basis. nih.gov

Challenges Associated with Incorporating Sterically Hindered and Modified Amino Acids into Peptides

The incorporation of sterically hindered and modified amino acids like this compound into peptide chains is fraught with challenges that can significantly impact the efficiency of the synthesis and the purity of the final product. thieme.demblintl.com

The primary challenges include:

Slow Coupling Kinetics: The steric bulk of the 2,4-dimethylphenyl group, combined with the steric hindrance of the N-terminal Fmoc group and the resin-bound peptide, can severely slow down the rate of peptide bond formation. thieme.deresearchgate.net This leads to incomplete reactions, requiring more potent coupling reagents, longer reaction times, or repeated coupling steps to drive the reaction to completion. researchgate.net

Peptide Aggregation: Sequences containing multiple hydrophobic and bulky residues have a strong tendency to aggregate during SPPS. mblintl.comnih.gov This aggregation, driven by the formation of intermolecular β-sheet structures, can physically block reactive sites, preventing both coupling and deprotection steps from proceeding efficiently. The hydrophobicity of the dimethyl-phenylalanine residue contributes significantly to this problem.

Epimerization: As discussed previously, the harsh conditions (stronger bases, longer reaction times) often required to overcome slow coupling kinetics increase the risk of racemization at the α-carbon of the activated amino acid. mdpi.comnih.gov

Difficult Purification: The final crude product from a challenging synthesis is often a complex mixture containing the target peptide along with deletion sequences and other byproducts. mblintl.com If these impurities have properties (like hydrophobicity) similar to the target peptide, their separation by HPLC can be extremely difficult.

Overcoming these challenges requires a carefully optimized synthetic strategy, including the use of specialized coupling reagents, pseudoproline dipeptides to disrupt aggregation, and rigorous monitoring of reaction completion. thieme.demblintl.com

Structural and Conformational Impact of 2,4 Dimethyl D Phenylalanine Residues in Peptides

Influence on Peptide Secondary Structure Formation (e.g., helices, sheets, turns)

The incorporation of 2,4-Dimethyl-D-phenylalanine can significantly influence the formation of common peptide secondary structures such as α-helices, β-sheets, and turns. The bulky dimethyl-substituted phenyl group restricts the conformational freedom of the side chain, which in turn can disrupt or promote certain secondary structures.

α-Helices: The stability of α-helices often relies on specific packing interactions between side chains, particularly at the i, i+4 positions. Aromatic-aromatic interactions can stabilize helices when appropriately positioned. nih.gov However, the steric bulk of the 2,4-dimethylphenyl group may prevent the optimal packing required to maintain a canonical helical structure, potentially acting as a helix disruptor.

β-Sheets: In contrast, the hydrophobic nature and the potential for specific aromatic interactions of this residue can promote the formation of β-sheets. Di(phenylalanine) moieties, for instance, have been identified as key drivers in the self-assembly of amyloid fibrils through the formation of β-sheet-like structures stabilized by hydrogen bonding and aromatic interactions. osti.gov The D-configuration of the amino acid can also predispose a peptide chain to form specific turn types that facilitate the formation of antiparallel β-sheets. scispace.com

The ultimate effect on secondary structure is context-dependent, relying on the position of the residue within the peptide sequence and the nature of the adjacent amino acids.

Conformational Restriction and Torsion Angle Analysis of Peptide Backbones

The primary mechanism by which 2,4-Dimethyl-D-phenylalanine influences peptide structure is through conformational restriction. This restriction applies to both the side-chain torsion angles (χ) and, consequently, the backbone torsion angles (φ and ψ).

The rotation around the Cα-Cβ (chi1, χ1) and Cβ-Cγ (chi2, χ2) bonds of the phenylalanine side chain is significantly hindered by the methyl groups at the 2- and 4-positions of the phenyl ring. This steric clash limits the number of accessible low-energy rotameric states for the side chain.

Side-Chain Aromatic Interactions and Their Contribution to Peptide Folding and Stability

Aromatic side chains contribute significantly to peptide and protein stability through a variety of non-covalent interactions, including hydrophobic effects and specific aromatic-aromatic interactions. nih.gov These interactions are crucial for driving protein folding and stabilizing the final three-dimensional structure. nih.gov

The common geometries for aromatic-aromatic interactions include:

Face-to-face stacking: Involves the stacking of the π-systems of two aromatic rings.

Edge-to-face (T-shaped) stacking: Where the positively polarized edge of one ring interacts with the negatively polarized face of another.

Offset-stacked: A parallel arrangement where the rings are displaced.

The 2,4-dimethyl substitution on the phenylalanine ring modulates these interactions in two key ways:

Steric Hindrance: The methyl groups can sterically hinder a close, parallel face-to-face stacking arrangement, making offset-stacked or edge-to-face geometries more favorable. nih.gov

Electronic Effects: Methyl groups are weakly electron-donating, which slightly increases the electron density of the aromatic ring. This can alter the quadrupole moment of the phenyl ring and influence the strength and preferred geometry of its interactions with other aromatic groups or the peptide backbone. nih.gov

Studies have shown that interactions between phenylalanine residues can provide substantial stabilization energy, contributing to the stability of both α-helices and β-sheets. nih.govnih.gov The modified interactions of 2,4-Dimethyl-D-phenylalanine would therefore be a critical factor in the folding and thermodynamic stability of any peptide into which it is incorporated.

Spectroscopic Techniques for Probing Peptide Conformation (e.g., Circular Dichroism, NMR)

Experimental validation of the structural impact of 2,4-Dimethyl-D-phenylalanine is crucial and is typically achieved using spectroscopic techniques like Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR).

Far-UV CD (190-250 nm): This region is sensitive to the conformation of the peptide backbone. The incorporation of 2,4-Dimethyl-D-phenylalanine would be expected to produce a distinct CD spectrum, with changes in the characteristic signals for α-helices (negative bands at ~208 and 222 nm) and β-sheets (negative band around 218 nm) indicating a shift in the secondary structure populations. mdpi.com

Near-UV CD (250-350 nm): This region is sensitive to the local environment of aromatic side chains. nih.gov The altered environment and restricted conformation of the 2,4-dimethylphenyl group would likely produce a unique near-UV CD signal, providing direct evidence of its specific packing and interactions within the folded peptide. uzh.ch

| Secondary Structure | Characteristic Far-UV CD Signals |

|---|---|

| α-Helix | Positive maximum at ~192 nm, two negative minima at ~208 nm and ~222 nm. mdpi.com |

| β-Sheet | Negative band at ~217 nm, positive band at ~196 nm. mdpi.com |

| Random Coil | Strong negative band below 200 nm. mdpi.com |

| β-Turn | Various signal patterns depending on the turn type. mdpi.com |

NMR spectroscopy provides high-resolution structural information at the atomic level. chemrxiv.org For a peptide containing 2,4-Dimethyl-D-phenylalanine, NMR would be used to:

Assign Resonances: 2D NMR experiments like TOCSY and COSY are used to identify the spin systems of each amino acid, allowing for the assignment of all proton signals. researchgate.netnmims.edu

Determine 3D Structure: The Nuclear Overhauser Effect (NOE), measured in NOESY or ROESY experiments, provides through-space distance information between protons that are close to each other (< ~5 Å). This data is essential for determining the precise 3D arrangement of the peptide, including the orientation of the 2,4-dimethylphenyl side chain relative to the rest of the molecule.

Analyze Torsion Angles: Scalar coupling constants (e.g., ³JNHCαH) can be measured to provide information about the backbone dihedral angle φ. researchgate.net

Probe Dynamics: NMR can also be used to study the dynamics of the peptide, identifying regions of flexibility or conformational exchange.

Together, these computational and spectroscopic methods provide a comprehensive picture of the profound structural and conformational impact that the incorporation of 2,4-Dimethyl-D-phenylalanine has on peptide systems.

Applications of Fmoc 2,4 Dimethyl D Phenylalanine in Advanced Chemical Biology and Drug Discovery Research

Design and Synthesis of Peptidomimetics Incorporating 2,4-Dimethyl-D-phenylalanine

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability and oral bioavailability. The incorporation of non-natural amino acids like 2,4-Dimethyl-D-phenylalanine is a key strategy in peptidomimetic design. The fluorenylmethoxycarbonyl (Fmoc) protecting group on the amine of 2,4-Dimethyl-D-phenylalanine makes it highly suitable for use in solid-phase peptide synthesis (SPPS), the primary method for assembling peptides and peptidomimetics in a stepwise fashion. chemimpex.com

Strategies for Enhancing Metabolic Stability of Peptidic Scaffolds

A major hurdle in the development of peptide-based therapeutics is their rapid degradation by proteases in the body. The introduction of sterically hindered amino acids, such as 2,4-Dimethyl-D-phenylalanine, into a peptide sequence can significantly enhance its metabolic stability. The two methyl groups on the phenyl ring create a bulky side chain that sterically shields the adjacent peptide bonds from enzymatic cleavage. Furthermore, the D-configuration of the amino acid is not recognized by most endogenous proteases, which are stereospecific for L-amino acids. This dual protection mechanism substantially increases the half-life of the resulting peptidomimetic in biological systems, a critical factor for therapeutic efficacy.

Modulation of Receptor Binding Affinity and Selectivity through Side-Chain Modifications

The dimethylated phenyl side chain of 2,4-Dimethyl-D-phenylalanine plays a crucial role in modulating the interaction of a peptidomimetic with its target receptor. The methyl groups can engage in specific hydrophobic or van der Waals interactions within the receptor's binding pocket, potentially increasing binding affinity. Moreover, the defined steric bulk of the side chain can enforce a specific conformation on the peptide backbone, which may be optimal for binding to a particular receptor subtype. This allows for the fine-tuning of receptor selectivity, a key consideration in designing drugs with minimal off-target effects. Research has shown that the introduction of a D-phenylalanine derivative can improve the receptor binding affinities of certain peptides. nih.gov

Utilization in Combinatorial Chemistry and Constrained Peptide Library Development

Combinatorial chemistry involves the synthesis of large libraries of related compounds, which can then be screened for biological activity. Fmoc-2,4-Dimethyl-D-phenylalanine is an ideal building block for the creation of diverse peptide libraries. chemimpex.com By systematically incorporating this and other non-natural amino acids at various positions within a peptide sequence, researchers can generate millions of unique peptidomimetics. These libraries are invaluable tools for identifying novel ligands for a wide range of biological targets. Furthermore, the conformational constraints imposed by the bulky dimethylphenyl group can be exploited in the development of constrained or cyclized peptide libraries, which often exhibit enhanced affinity and stability.

Development of Chemical Probes and Imaging Agents for Biological Research

Chemical probes are essential tools for studying biological processes in living systems. The unique properties of this compound can be leveraged to create specialized probes. For instance, a peptidomimetic containing this amino acid could be designed to bind selectively to a specific protein. By attaching a fluorescent dye or a radioactive isotope to the peptidomimetic, researchers can visualize the location and dynamics of the target protein within a cell or organism. The enhanced metabolic stability imparted by the dimethylated D-amino acid ensures that the probe remains intact long enough to provide a meaningful signal.

Contribution to the Rational Design of Enzyme Modulators and Protease Inhibitors

The principles used to enhance metabolic stability by incorporating 2,4-Dimethyl-D-phenylalanine can also be applied to the design of enzyme inhibitors, particularly protease inhibitors. By mimicking the structure of a protease's natural substrate but including the non-cleavable D-amino acid, a peptidomimetic can act as a competitive inhibitor, blocking the enzyme's active site. The dimethylphenyl side chain can be further modified to optimize interactions with the enzyme's specificity pockets, leading to highly potent and selective inhibitors. This approach has significant potential for the development of new drugs for diseases where proteases play a pathological role. Studies have explored the use of D-phenylalanine as a potential enkephalinase inhibitor. nih.gov

Integration into Macrocyclic Peptides and Constrained Scaffolds

Macrocyclization is a widely used strategy to improve the pharmacological properties of peptides. nih.gov By cyclizing a peptide, its conformational flexibility is reduced, which can lead to increased receptor affinity and selectivity, as well as enhanced metabolic stability. This compound can be readily incorporated into macrocyclic peptide scaffolds. Its bulky side chain can act as a conformational constraint, helping to pre-organize the peptide into a bioactive conformation. Furthermore, the increased stability it provides can complement the stability gained from macrocyclization, resulting in highly robust and potent therapeutic candidates.

Exploration in Material Science for Peptide-Based Functional Materials and Self-Assembly Research

The unique structural characteristics of this compound position it as a compound of significant interest in the field of material science, particularly in the development of novel peptide-based functional materials and the exploration of self-assembly phenomena. The strategic placement of two methyl groups on the phenyl ring, combined with the chirality of the D-amino acid and the self-assembly-promoting nature of the Fmoc group, offers a versatile platform for designing materials with tailored properties.

The primary driving force behind the formation of these materials is the self-assembly of the Fmoc-amino acid building blocks. This process is governed by a combination of non-covalent interactions, including π-π stacking of the aromatic fluorenyl and phenyl rings, hydrogen bonding between the peptide backbones, and hydrophobic interactions. nih.govrsc.org The introduction of methyl groups onto the phenylalanine ring is a key modification that can significantly influence these interactions. researchgate.net

Research into related Fmoc-amino acid systems has demonstrated that such substitutions can modulate the self-assembly process and the resulting material properties. For instance, studies on Fmoc-dipeptides containing α-methyl-L-phenylalanine have shown that the number and position of methyl groups have a marked influence on the morphology of the resulting supramolecular nanostructures and their ability to form hydrogels. researchgate.net This suggests that the 2,4-dimethyl substitution in this compound will likewise exert a strong influence on its self-assembly behavior.

The enhanced hydrophobicity imparted by the two methyl groups is expected to strengthen the hydrophobic interactions, a critical factor in the self-assembly of amphiphilic molecules in aqueous environments. This can lead to a lower critical aggregation concentration, meaning that self-assembly can occur at lower concentrations compared to the unsubstituted Fmoc-D-phenylalanine.

Furthermore, the steric hindrance introduced by the methyl groups at the 2 and 4 positions of the phenyl ring can influence the packing of the molecules during self-assembly. This can affect the morphology of the resulting nanostructures, potentially leading to the formation of nanofibers, nanotubes, or other complex architectures with distinct physical and mechanical properties. researchgate.netfigshare.com The D-configuration of the amino acid also plays a crucial role in determining the chirality and, consequently, the helical arrangement of the self-assembled structures.

One of the most promising applications of such self-assembling Fmoc-amino acids is in the formation of hydrogels. These are three-dimensional networks of self-assembled nanofibers that can entrap large amounts of water, forming a gel-like material. rsc.org The properties of these hydrogels, such as their stiffness, porosity, and stability, are directly related to the underlying self-assembly of the constituent molecules. By tuning the molecular structure, as with the 2,4-dimethyl substitution, it is possible to control these macroscopic properties.

The potential to create functional materials from this compound extends to various advanced applications. These peptide-based materials can serve as scaffolds for tissue engineering, as matrices for controlled drug delivery, and as templates for the synthesis of other nanomaterials. nih.gov The biocompatibility and biodegradability of peptide-based materials make them particularly attractive for biomedical applications.

While direct experimental data on this compound in material science is emerging, the established principles of Fmoc-peptide self-assembly and the documented effects of phenyl ring substitutions provide a strong basis for its exploration in this field. The tailored design of this molecule offers a promising avenue for the development of new functional materials with precisely controlled properties.

Detailed Research Findings:

Derivatization and Functionalization of Fmoc 2,4 Dimethyl D Phenylalanine for Research Probes and Tools

Synthesis of Labeled Derivatives for Biophysical and Structural Studies

The functional handles introduced via chemical modification serve as points of attachment for various labels used in biophysical and structural analyses. The synthesis of these labeled derivatives typically occurs post-SPPS, either while the peptide is still on the solid support or after cleavage and purification. peptide.com

Fluorescent Labeling: By incorporating a click chemistry handle into a peptide containing 2,4-Dimethyl-D-phenylalanine, a fluorescent dye equipped with a complementary handle (e.g., fluorescein-alkyne or rhodamine-azide) can be attached. This enables studies using techniques like Fluorescence Resonance Energy Transfer (FRET) to probe peptide conformation and binding events. Another approach involves synthesizing a fluorescent amino acid derivative from the outset, for example by reacting a precursor with a cyclic anhydride (B1165640) of a fluorophore like 4-dimethylaminophthalimide (4-DMAP). researchgate.net

Biotinylation: Biotin (B1667282) is a high-affinity ligand for streptavidin and avidin, a property widely exploited for purification and detection. A biotin molecule with an alkyne or azide (B81097) handle can be "clicked" onto the peptide. This allows for the efficient enrichment of the peptide from complex mixtures, or its immobilization on streptavidin-coated surfaces for binding assays.

Isotopic Labeling: For nuclear magnetic resonance (NMR) studies, peptides can be synthesized using Fmoc-2,4-Dimethyl-D-phenylalanine that has been enriched with stable isotopes such as ¹³C or ¹⁵N. This allows for the detailed structural analysis of the peptide and its interactions with binding partners at atomic resolution.

The table below summarizes common labels and their applications in biophysical studies.

| Label Type | Example Label | Method of Attachment | Biophysical/Structural Application |

| Fluorescent Probe | Fluorescein, Rhodamine, 4-DMAP researchgate.net | Click Chemistry, Direct synthesis researchgate.net | FRET, Fluorescence Polarization (FP), Cellular Imaging |

| Affinity Tag | Biotin | Click Chemistry | Affinity Purification, Western Blotting, ELISA, Surface Plasmon Resonance (SPR) |

| Photo-crosslinker | Benzoylphenylalanine (Bpa) researchgate.net | Incorporation as an amino acid | Photo-affinity Labeling to identify binding partners |

| Stable Isotope | ¹³C, ¹⁵N, ²H | Use of isotopically enriched starting materials | Nuclear Magnetic Resonance (NMR) Spectroscopy |

Preparation of Functionalized Solid Supports and Resins with 2,4-Dimethyl-D-phenylalanine Moieties

The foundation of using this compound in peptide research is its attachment to a solid support. chemimpex.comchemimpex.com This immobilization is the first step in SPPS and allows for the stepwise assembly of a peptide chain. The choice of resin is critical as it determines the C-terminal functionality of the final peptide (e.g., acid or amide) and the conditions required for cleavage.

The standard procedure involves activating the carboxylic acid of this compound using coupling reagents and then reacting it with the functional groups on the surface of the solid support. This covalent linkage must be stable throughout the synthesis but cleavable at the end.

Microwave-assisted methods have been shown to accelerate the functionalization and loading of solid supports, leading to higher efficiency and economy in the preparation of supports for solid-phase synthesis. researchgate.net While standard resins are used to synthesize soluble peptides, it is also possible to create functionalized supports where the 2,4-Dimethyl-D-phenylalanine-containing peptide remains attached. Such resin-bound peptide libraries are valuable tools for screening assays to identify binding partners. In a different context, D-phenylalanine has been functionalized onto materials like multiwalled carbon nanotubes to create novel chiral materials for applications in asymmetric electroreduction. nih.gov

| Resin Name | Functional Group | Cleavage Condition | C-Terminal Moiety |

| Wang Resin | p-Alkoxybenzyl alcohol | High % Trifluoroacetic Acid (TFA) | Carboxylic Acid |

| Rink Amide Resin | Fmoc-protected amino-functionalized linker | High % Trifluoroacetic Acid (TFA) | Carboxamide |

| 2-Chlorotrityl Chloride Resin | Chlorotrityl | Dilute acid (e.g., TFA in DCM) | Protected Carboxylic Acid |

Advanced Analytical and Characterization Methodologies for Peptides Incorporating Fmoc 2,4 Dimethyl D Phenylalanine

Chromatographic Purity Assessment (e.g., HPLC, Chiral HPLC for stereochemical integrity)

The assessment of purity for peptides synthesized with Fmoc-2,4-Dimethyl-D-phenylalanine is crucial for their application. High-Performance Liquid Chromatography (HPLC) is a fundamental technique for this purpose. It separates the target peptide from impurities generated during synthesis, such as deletion sequences, incompletely deprotected peptides, or by-products from side reactions. Reversed-phase HPLC (RP-HPLC) is commonly used, where the separation is based on the hydrophobicity of the peptides. The purity of standard Fmoc-D-amino acids is often greater than 98.0% as determined by HPLC.

Ensuring the stereochemical integrity of the incorporated amino acid is equally important, as the biological activity of a peptide is often highly dependent on its chirality. Chiral HPLC is the a specialized technique to verify that the D-configuration of the 2,4-Dimethyl-phenylalanine is maintained throughout the synthesis process and that no racemization has occurred. phenomenex.comwindows.net This is critical because even small amounts of the L-enantiomer can significantly impact the peptide's structure and function. phenomenex.com Chiral stationary phases (CSPs) are employed in these separations to resolve the D- and L-enantiomers of the amino acid or the resulting peptide diastereomers. phenomenex.comwindows.netsigmaaldrich.com Macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin and ristocetin (B1679390) A, have proven effective for the chiral separation of Fmoc-amino acids. sigmaaldrich.comchromatographytoday.com

Table 1: HPLC and Chiral HPLC in Peptide Analysis

| Technique | Application | Key Parameters |

| HPLC | Purity assessment of peptides containing this compound. | Mobile phase composition, gradient, flow rate, column type (e.g., C18). |

| Chiral HPLC | Verification of stereochemical integrity (D-configuration) and detection of enantiomeric impurities. | Chiral stationary phase (CSP) selection, mobile phase modifiers. |

Mass Spectrometry for Sequence Confirmation and Structural Elucidation of Peptides

Mass spectrometry (MS) is an indispensable tool for the characterization of peptides, providing precise molecular weight information and enabling sequence confirmation.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for analyzing large biomolecules like peptides. It allows for the accurate mass determination of the synthesized peptide, which can be compared to the theoretical mass calculated from its sequence. This initial check helps to confirm the successful incorporation of the this compound residue. ESI-MS can be coupled with liquid chromatography (LC-MS) to analyze complex mixtures and provide mass information for each separated component. nih.govnih.gov Tandem mass spectrometry (MS/MS) experiments using ESI can fragment the peptide, and the resulting fragmentation pattern provides sequence information, confirming the order of amino acids, including the position of the unnatural residue. nih.govyoutube.comyoutube.com

MALDI-TOF Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is another powerful technique for peptide analysis. It is known for its high sensitivity and tolerance to salts and other contaminants. MALDI-TOF MS is often used for rapid molecular weight determination of peptides. nih.gov Post-source decay (PSD) analysis in MALDI-TOF MS can be used to generate fragment ions, which, similar to MS/MS in ESI, provides sequence information to confirm the primary structure of the peptide. nih.gov Studies have shown that MALDI-TOF/TOF MS can be a valuable tool for identifying the presence of D-amino acids in peptides. nih.gov A comparison of MALDI-TOF peptide mass mapping and LC-ESI tandem mass spectrometry for protein identification revealed that while LC-MS/MS identified a higher percentage of proteins, MALDI-TOF provided unique peptide molecular weight matches. nih.gov

Table 2: Mass Spectrometry Techniques for Peptide Characterization

| Technique | Principle | Information Obtained |

| ESI-MS | Soft ionization creating multiply charged ions from solution. | Accurate molecular weight, sequence confirmation (with MS/MS). |

| MALDI-TOF MS | Laser-induced desorption/ionization from a solid matrix. | Precise molecular weight, sequence confirmation (with PSD). |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis of Peptide Constructs

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed three-dimensional structural information of peptides in solution or in the solid state. nih.govuzh.ch For peptides incorporating this compound, NMR is crucial for understanding how this unnatural amino acid influences the peptide's conformation, folding, and dynamics. uzh.ch

Two-dimensional NMR experiments, such as COSY, TOCSY, and NOESY, are used to assign the proton resonances and to determine through-bond and through-space connectivities between atoms. The Nuclear Overhauser Effect (NOE) data from NOESY spectra are particularly important as they provide distance restraints between protons, which are used to calculate the three-dimensional structure of the peptide. uzh.chnih.gov Solid-state NMR can be employed to study the structure of peptides that are aggregated or bound to membranes. nih.gov

Amino Acid Analysis for Quantitative Incorporation Verification

Amino Acid Analysis (AAA) is a quantitative technique used to determine the amino acid composition of a peptide. After acid hydrolysis of the peptide to break it down into its constituent amino acids, the resulting mixture is separated and quantified, typically by chromatography. For peptides containing this compound, AAA can be used to verify the successful and quantitative incorporation of this unnatural amino acid into the peptide chain. The ratio of the unnatural amino acid to the other amino acids in the peptide should match the expected stoichiometry based on the sequence. This analysis provides a fundamental confirmation of the peptide's composition.

Advanced Characterization Techniques for Peptide Aggregation and Self-Assembly (e.g., TEM, SEM, AFM)

Peptides, particularly those containing hydrophobic or aromatic residues like 2,4-Dimethyl-D-phenylalanine, can exhibit a tendency to aggregate or self-assemble into higher-order structures such as nanofibers, nanotubes, or hydrogels. researchgate.net Understanding and characterizing these self-assembly processes are critical, as they can impact the peptide's biological activity and bioavailability. Several advanced microscopy techniques are employed for this purpose:

Transmission Electron Microscopy (TEM): TEM provides high-resolution, two-dimensional images of the morphology of peptide assemblies, allowing for the visualization of structures like fibrils and nanotubes.

Atomic Force Microscopy (AFM): AFM is a powerful technique that can image the surface of peptide assemblies at the nanoscale, providing quantitative data on their height, width, and other morphological features. researchgate.net

Together, these techniques provide a comprehensive picture of the supramolecular structures formed by peptides incorporating this compound, which is crucial for structure-activity relationship studies.

Future Directions and Emerging Research Avenues for Fmoc 2,4 Dimethyl D Phenylalanine

Integration with Automated and High-Throughput Peptide Synthesis Platforms

The use of the fluorenylmethoxycarbonyl (Fmoc) protecting group is central to modern solid-phase peptide synthesis (SPPS), a technique that has been extensively automated. altabioscience.com Fmoc chemistry offers the advantage of milder deprotection conditions compared to the traditional Boc/Benzyl (B1604629) approach, which is particularly beneficial for the synthesis of complex and sensitive peptides. altabioscience.comnih.gov The compatibility of Fmoc-protected amino acids with automated synthesizers has revolutionized peptide production, enabling the rapid and efficient assembly of peptide chains, including those exceeding 50 amino acids. altabioscience.comnih.gov

Fmoc-2,4-Dimethyl-D-phenylalanine is well-suited for integration into these automated and high-throughput platforms. Its Fmoc group allows for seamless incorporation into standard SPPS cycles, which involve repeated steps of deprotection, washing, and coupling, all of which can be performed by robotic synthesizers. libretexts.orguci.edu The availability of high-purity Fmoc-amino acids at a lower cost, driven by the large-scale production of peptide therapeutics, further facilitates their use in automated synthesis for both academic and industrial research. altabioscience.com The primary advantage of using automated systems is the significant reduction in synthesis time and manual labor, allowing for the rapid generation of peptides incorporating unique residues like 2,4-Dimethyl-D-phenylalanine.

Table 1: Key Aspects of this compound in Automated Synthesis

| Feature | Relevance to Automated Synthesis |

| Fmoc Protecting Group | Compatible with standard, mild base-labile deprotection protocols used in automated synthesizers. nih.gov |

| Solid-Phase Synthesis | Can be efficiently coupled to a growing peptide chain on a solid resin support, minimizing product loss during washing steps. libretexts.org |

| High-Purity Availability | Commercially available in high purity, ensuring successful and predictable incorporation into the peptide sequence. wuxiapptec.com |

| High-Throughput Capability | Facilitates the parallel synthesis of multiple peptide sequences, which is essential for library screening and optimization studies. chemimpex.com |

Applications in De Novo Peptide Design and Engineered Protein Systems

De novo peptide design involves the creation of novel peptide sequences with specific, predetermined structures and functions. This field offers the potential to develop new therapeutics, catalysts, and biomaterials from the ground up. The incorporation of non-canonical amino acids like 2,4-Dimethyl-D-phenylalanine is a powerful strategy in de novo design to introduce unique structural constraints and functionalities not accessible with the 20 proteinogenic amino acids. nih.gov The use of D-amino acids, in particular, can confer resistance to proteolytic degradation, a significant advantage for therapeutic peptides. pnas.org

The bulky and hydrophobic nature of the 2,4-dimethylphenyl side chain can be used to influence peptide secondary structure, promoting specific folding patterns or mediating protein-protein interactions. In engineered protein systems, the L-enantiomer, Fmoc-L-2,4-dimethylphenylalanine, has been utilized in studies of protein folding, indicating the significant impact of this residue on polypeptide conformation. chemimpex.com By extension, the D-enantiomer can be used to create mirror-image peptides (D-peptides) that can bind to biological targets with high affinity and specificity but are immunologically inert and resistant to degradation by proteases. pnas.org The design of such hyperstable constrained peptides is a burgeoning area of research with significant therapeutic potential.

Potential in Combinatorial Chemistry and Library Screening for Novel Bioactive Molecules